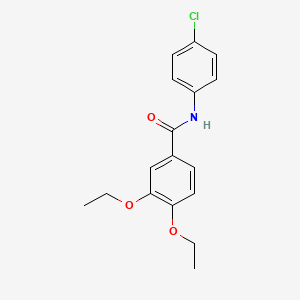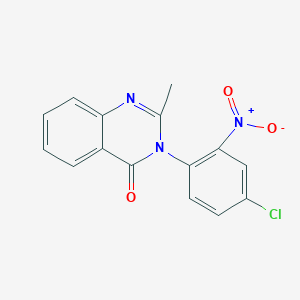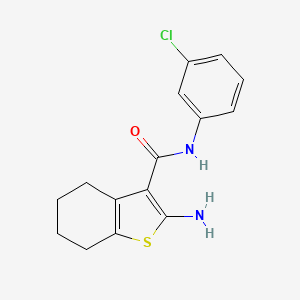![molecular formula C18H16ClNO2 B5868621 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as CPEMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have low toxicity in animal models, making it a potentially safe candidate for drug development. However, one limitation of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing new synthetic methods for 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde that improve its solubility and bioavailability.
Métodos De Síntesis
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chloroethyl ether to form 2-(4-chlorophenoxy)ethyl phenyl ether. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its ability to control plant growth and development. In material science, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBSCFRLMBZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)





![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
